Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate

Description

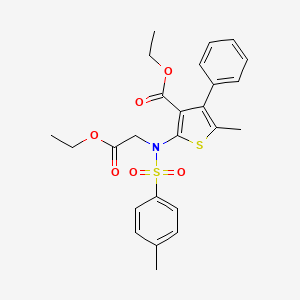

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate (CAS: 53976-19-5) is a multifunctional thiophene derivative characterized by a densely substituted aromatic core. Its molecular formula is C₂₅H₂₇NO₆S₂, with a molecular weight of 501.6 g/mol . Key structural features include:

- A thiophene ring substituted at positions 2, 3, 4, and 4.

- A 4-methylphenylsulfonyl (tosyl) group and 2-ethoxy-2-oxoethyl moiety on the amino group at position 2.

- Methyl and phenyl substituents at positions 4 and 5, respectively.

- Two ethyl ester groups contributing to its lipophilicity (XLogP3: 5.5) .

This compound exhibits 11 rotatable bonds and a topological polar surface area of 127 Ų, suggesting moderate solubility in polar solvents.

Properties

CAS No. |

53976-19-5 |

|---|---|

Molecular Formula |

C25H27NO6S2 |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-5-methyl-4-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C25H27NO6S2/c1-5-31-21(27)16-26(34(29,30)20-14-12-17(3)13-15-20)24-23(25(28)32-6-2)22(18(4)33-24)19-10-8-7-9-11-19/h7-15H,5-6,16H2,1-4H3 |

InChI Key |

QRHNCMYYOQFKEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C1=C(C(=C(S1)C)C2=CC=CC=C2)C(=O)OCC)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethyl ester and sulfonamide groups through a series of substitution and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s biological activity is studied for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Medicine: Research focuses on its potential as a drug candidate, exploring its efficacy, safety, and mechanism of action.

Industry: The compound is investigated for its use in materials science, such as the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Thiophene carboxylates with analogous substitution patterns are summarized below:

Key Observations :

- Lipophilicity: The target compound’s high XLogP3 (5.5) exceeds that of simpler derivatives (e.g., ), likely due to its dual ethyl ester and tosyl groups. Brominated analogs (e.g., ) may have lower lipophilicity due to polar cyano/bromo substituents.

- Hydrogen Bonding : The target compound’s 8 H-bond acceptors are comparable to brominated derivatives but higher than acetylated analogs , influencing solubility and membrane permeability.

- Steric Effects : Bulky substituents (e.g., tosyl in the target, phenylcarbamoyl in ) may hinder reactivity or binding in biological systems.

Biological Activity

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate (CAS No. 53976-19-5) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 501.6 g/mol. Its structure features multiple functional groups, including an ethyl ester, a sulfonamide, and a thiophene ring, which contribute to its reactivity and biological potential.

| Property | Details |

|---|---|

| CAS Number | 53976-19-5 |

| Molecular Formula | C25H27NO6S2 |

| Molecular Weight | 501.6 g/mol |

| IUPAC Name | Ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-5-methyl-4-phenylthiophene-3-carboxylate |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially leading to the modulation of biological pathways such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as inflammation and cell proliferation.

- Receptor Binding : It may interact with cellular receptors, influencing signal transduction pathways that regulate gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer effects, particularly against drug-resistant cancer cells. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

- Antimicrobial Activity : There are indications that the compound may exhibit antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Case Study 1: Anticancer Activity

In a study focused on the structure-activity relationship (SAR) of related compounds, it was found that derivatives similar to this compound demonstrated significant cytotoxicity against solid tumors and hematologic malignancies. Notably, one derivative showed selective toxicity towards drug-resistant cancer cells while sparing normal cells .

Case Study 2: Enzyme Inhibition

Another study explored the enzyme inhibition capabilities of this compound, revealing that it can effectively inhibit specific enzymes involved in inflammatory responses. This inhibition was linked to reduced levels of inflammatory mediators in vitro .

Applications

The potential applications of this compound span various fields:

- Medicinal Chemistry : Its unique structure makes it a valuable scaffold for developing new drugs targeting cancer and inflammatory diseases.

- Materials Science : Due to its stability and reactivity, the compound may also find applications in creating advanced materials or coatings.

- Biochemical Research : The compound serves as a tool for studying biochemical pathways and enzyme mechanisms due to its ability to modulate specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.